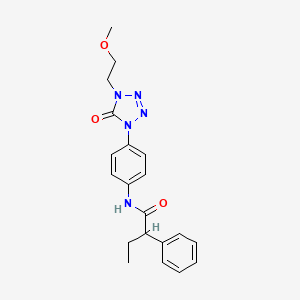

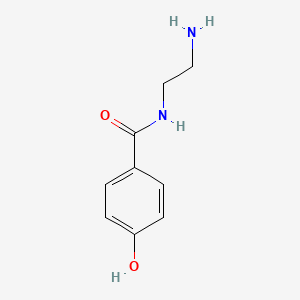

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide and related compounds typically involves several key steps, starting from suitable precursors. For example, a study on the synthesis of bioactive benzohydrazide derivatives involved preparing and characterizing compounds by analytical and spectral analyses, indicating a structured approach to obtaining such compounds (K. K. V. Raj et al., 2007). Another relevant study detailed a three-step synthesis process starting from 2-methoxybenzohydrazide, illustrating the methodological diversity in synthesizing these compounds (M. Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, is crucial for their chemical behavior and biological activity. Studies often utilize X-ray crystallography, NMR spectroscopy, and other spectroscopic methods to elucidate these structures. For instance, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate's structure was analyzed, showcasing the detailed molecular configuration and hydrogen bonding patterns (Guo-Biao Cao, 2009).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazide derivatives stems from their functional groups, allowing them to undergo various chemical reactions. These reactions can be utilized to modify the compound or understand its reactivity. For example, N'-((2-Chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazides were synthesized, indicating the versatility of benzohydrazides in chemical synthesis (S. Shaikh, 2013).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including acidity, basicity, and reactivity towards different reagents, are crucial for their biological activity and interaction with biological targets. These properties can be explored through spectroscopic analysis and reactivity studies. For example, the novel synthesis approach for benzothiazol-2-ylamino derivatives highlights the chemical versatility and potential for creating a wide range of biologically active compounds (Maruti B. Yadav et al., 2020).

科学的研究の応用

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives, which include compounds like 3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, play a crucial role in medicinal chemistry due to their varied biological activities and low toxicity. These compounds exhibit pharmacological activities including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural diversity of benzothiazole derivatives allows for the development of new therapeutic agents with enhanced activities (Bhat & Belagali, 2020).

Therapeutic Potential and Drug Discovery

Benzothiazole scaffolds are instrumental in the development of chemotherapeutic agents, showing promise in treating a wide range of diseases and disorders. The simple 2-arylbenzothiazoles are particularly noted for their potential as antitumor agents. This underlines the increasing importance of benzothiazole nuclei in the area of drug discovery and its potential for creating new chemical entities for clinical use (Kamal et al., 2015).

Advances in Anticancer Research

Recent advances in the structural modifications of benzothiazole derivatives emphasize their role as potential chemotherapeutics. Structural modifications and development of benzothiazole and its conjugates have shown significant anticancer activity. This includes a variety of heterocyclic derivatives bearing the benzothiazole moiety, showcasing the synthetic accessibility and promising biological profile of these compounds in antitumor agent development (Ahmed et al., 2012).

Comprehensive Reviews on Medicinal Chemistry Applications

Benzothiazole-based compounds are recognized for their broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry. Research and developments have led to BTA-based compounds being used in practice to treat various diseases with high therapeutic potency, further indicating the versatility and utility of benzothiazole derivatives in creating effective therapeutic agents (Keri et al., 2015).

特性

IUPAC Name |

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-3-8-13-14(10)17-16(22-13)19-18-15(20)11-6-4-7-12(9-11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMLKCFKSWBZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)

![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)